molecular formula C12H22N6O2S B2611386 N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)methanesulfonamide CAS No. 2034541-53-0

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)methanesulfonamide

Cat. No.: B2611386
CAS No.: 2034541-53-0
M. Wt: 314.41
InChI Key: OADHQEYKNWIPHC-UHFFFAOYSA-N
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Description

N-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)methanesulfonamide (CAS: 2034542-55-5) is a triazine-based sulfonamide derivative characterized by a 1,3,5-triazine core substituted with dimethylamino (at position 4), piperidin-1-yl (at position 6), and a methylmethanesulfonamide group via a methyl linker (position 2) . The compound’s molecular formula is C₁₈H₂₅ClN₆O₂S, with a molecular weight of 424.95 g/mol. The compound’s design aligns with trends in triazine-based drug discovery, where substituent diversity modulates target binding and pharmacokinetics.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N6O2S/c1-17(2)11-14-10(9-13-21(3,19)20)15-12(16-11)18-7-5-4-6-8-18/h13H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADHQEYKNWIPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article will delve into the biological activity of this compound, exploring its mechanisms, efficacy against various biological targets, and potential therapeutic applications.

Structural Characteristics

The compound features a triazinyl moiety linked to a methanesulfonamide group through a methyl bridge . Its structure incorporates several functional groups, including:

  • Dimethylamino group
  • Piperidine ring
  • Sulfonamide functional group

These structural components are believed to enhance its interaction with biological targets, contributing to its biological activity.

Enzyme Inhibition

Preliminary studies indicate that this compound exhibits significant enzyme inhibition properties. Notably, related compounds have shown inhibition of Poly ADP-ribose polymerase 1 (PARP1) with IC50 values in the low micromolar range, suggesting its potential utility in cancer therapy .

Anticancer Potential

Research has highlighted the anticancer potential of compounds structurally similar to this compound. For instance, pyrazolyl-s-triazine derivatives have been evaluated for their anticancer activity, indicating a promising avenue for further exploration .

Comparative Biological Activity

The following table summarizes the biological activities of compounds structurally related to this compound:

Compound NameStructural FeaturesBiological Activity
2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamideSimilar dioxine structureModerate PARP1 inhibition (IC50 = 5.8 μM)
4-(dimethylamino)-6-methyltriazineTriazine core without dioxinePotentially less active due to lack of dioxine interaction
Piperidine derivativesContains piperidine but lacks dioxine/carboxamideVarying activity based on substitution patterns

The combination of triazine and dioxine structures in this compound enhances its binding capabilities compared to simpler analogs .

The mechanisms through which this compound exerts its biological effects remain an area of active research. Interaction studies are critical for understanding how this compound affects various biological systems. Potential mechanisms may include:

  • Inhibition of key enzymes involved in cellular processes.
  • Modulation of signaling pathways , particularly those associated with cancer cell proliferation and survival.
  • Induction of apoptosis in cancer cells through targeted interactions.

Antitumor Activity

A study evaluating pyrazolyl-s-triazine compounds demonstrated significant anticancer activity against various cancer cell lines. The findings suggested that similar compounds could enhance therapeutic outcomes when used in combination with established chemotherapeutics like doxorubicin .

Synergistic Effects

Research has indicated that certain structural modifications can lead to synergistic effects when combined with other drugs. For example, the combination of pyrazole derivatives with doxorubicin showed enhanced cytotoxicity against breast cancer cell lines .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)methanesulfonamide and related triazine-sulfonamide derivatives:

Compound Name / Identifier Triazine Substituents (Position 4, 6) Sulfonamide/Linker Structure Biological Activity/Use Reference
This compound 4-(dimethylamino), 6-(piperidin-1-yl) Methyl-methanesulfonamide (position 2) Undisclosed (pharmaceutical candidate)
4-(4-Arylamino-6-(piperidin-1-yl)-triazin-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide 4-arylamino, 6-(piperidin-1-yl) Benzenesulfonamide with pyrimidinyl group Antimicrobial (MIC: 2–8 µg/mL for S. aureus)
Triflusulfuron-methyl 4-(trifluoroethoxy), 6-(methylamino) Methyl ester-linked sulfonylurea Herbicide (ALS inhibitor)
4-((4-Amino-6-mesitylamino-triazin-2-ylamino)piperidin-1-yl)methyl)benzenesulfonamide 4-amino, 6-(mesitylamino) Benzenesulfonamide with piperidine linker Anti-HIV (IC₅₀: 0.8–2.1 µM)
4-({4-Chloro-6-[(3,4-dimethylphenyl)amino]-triazin-2-yl}amino)-N-(pyridin-2-yl)benzenesulfonamide 4-chloro, 6-(3,4-dimethylphenylamino) Benzenesulfonamide with pyridinyl group Undisclosed (synthetic intermediate)

Key Observations:

Structural Variations: Triazine Substituents: The target compound’s 4-dimethylamino and 6-piperidin-1-yl groups contrast with herbicidal triazines (e.g., triflusulfuron-methyl), which feature alkoxy or alkylamino groups critical for acetolactate synthase (ALS) inhibition . Antimicrobial derivatives (e.g., Desai et al.) prioritize arylamino groups at position 4 . Linker/Sulfonamide Design: The methyl-methanesulfonamide linker in the target compound differs from benzenesulfonamide derivatives (e.g., anti-HIV agents in ), which use aromatic sulfonamides for enhanced π-π stacking with viral targets.

Biological Activity: Antimicrobial Activity: Compounds with pyrimidinyl or aryl sulfonamide groups (e.g., ) exhibit broad-spectrum antimicrobial effects, likely due to sulfonamide-mediated folate pathway disruption. Anti-HIV Potential: Piperidine-linked benzenesulfonamides (e.g., ) show sub-micromolar IC₅₀ values, suggesting the piperidine moiety enhances binding to HIV-1 reverse transcriptase. Herbicidal vs. Pharmaceutical Use: Alkoxy substituents (e.g., triflusulfuron-methyl) confer herbicidal activity, while amino/piperidinyl groups correlate with eukaryotic target engagement (e.g., antimicrobial or antiviral effects) .

Yields for such reactions range from 70–90%, depending on substituent steric effects .

Research Implications

  • Structure-Activity Relationship (SAR) : The piperidin-1-yl group in the target compound may improve solubility and membrane permeability compared to bulkier aryl substituents (e.g., mesityl in ).
  • Therapeutic Potential: Further studies should evaluate the compound’s activity against kinase targets (common for triazines) or microbial pathogens, given structural parallels to antimicrobial sulfonamides .
  • Synthetic Optimization : Comparative analysis of linker flexibility (methyl vs. benzyl) could refine pharmacokinetic profiles.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)methanesulfonamide?

Methodological Answer:
The synthesis of triazine-based sulfonamides typically involves sequential nucleophilic substitutions and coupling reactions. For example, a two-step protocol could be adapted from analogous triazine derivatives:

Intermediate Formation : React 4-chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-amine with dimethylamine under reflux in THF to install the dimethylamino group.

Sulfonamide Coupling : Treat the intermediate with methanesulfonyl chloride in the presence of a base (e.g., K₂CO₃) in DMF at 0–5°C to minimize side reactions.
Yield Optimization : Use stoichiometric control (1.2 equivalents of methanesulfonyl chloride) and monitor reaction progress via HPLC to isolate intermediates and reduce byproducts .

Advanced: How can computational methods predict the reactivity of the triazine core in nucleophilic substitution reactions?

Methodological Answer:
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model electron density distributions on the triazine ring. Key steps:

Calculate Fukui indices to identify electrophilic centers (e.g., C-4 and C-6 positions on the triazine ring).

Simulate transition states for nucleophilic attack by amines or alcohols using Gaussian or ORCA software.

Validate predictions experimentally via kinetic studies (e.g., monitoring reaction rates with piperidine vs. morpholine).
This approach reduces trial-and-error experimentation and aligns with ICReDD’s reaction design framework .

Basic: What analytical techniques are critical for characterizing the purity and stability of this compound?

Methodological Answer:

  • Purity : Use reverse-phase HPLC (e.g., Chromolith® columns) with a UV detector (λ = 254 nm) and a water/acetonitrile gradient. Compare retention times against synthetic intermediates .
  • Stability : Conduct accelerated degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 14 days. Monitor decomposition via LC-MS and quantify impurities using area normalization .

Advanced: How do steric and electronic effects of the piperidin-1-yl group influence biological activity?

Methodological Answer:

Structural Analysis : Perform X-ray crystallography to determine the spatial orientation of the piperidin-1-yl group relative to the triazine core.

SAR Studies : Synthesize analogs with smaller (e.g., pyrrolidinyl) or bulkier (e.g., adamantyl) substituents.

Bioactivity Assays : Test analogs in enzyme inhibition assays (e.g., kinase targets) to correlate steric bulk with IC₅₀ values. Computational docking (AutoDock Vina) can further rationalize binding interactions .

Basic: What solvent systems are optimal for solubility testing in pharmacological assays?

Methodological Answer:
Use a tiered solubility screen:

Primary Screen : Test in DMSO (10 mM stock) followed by dilution in PBS (pH 7.4) or simulated gastric fluid (pH 1.2).

Secondary Screen : Employ co-solvents (e.g., PEG-400, ethanol ≤5%) to enhance solubility without denaturing proteins in cell-based assays .

Advanced: How to resolve contradictions in observed vs. predicted metabolic stability data?

Methodological Answer:

In Silico Prediction : Use ADMET Predictor™ or SwissADME to estimate metabolic sites (e.g., demethylation at dimethylamino group).

In Vitro Validation : Incubate the compound with human liver microsomes (HLMs) and analyze metabolites via UPLC-QTOF-MS.

Data Reconciliation : If discrepancies persist (e.g., unanticipated oxidation), perform isotopic labeling (²H or ¹³C) to track reaction pathways. Cross-reference with structural analogs in PubChem .

Basic: What safety protocols are essential for handling sulfonamide derivatives in lab settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of methanesulfonyl chloride vapors.
  • Waste Disposal : Quench reactive intermediates (e.g., excess sulfonyl chloride) with ice-cold sodium bicarbonate before disposal .

Advanced: How can machine learning improve the design of triazine-based inhibitors?

Methodological Answer:

Dataset Curation : Compile structural and bioactivity data from ChEMBL or BindingDB for triazine derivatives.

Model Training : Use Random Forest or Graph Neural Networks (GNNs) to predict IC₅₀ values based on molecular descriptors (e.g., LogP, polar surface area).

Validation : Synthesize top-predicted candidates and validate experimentally. ICReDD’s feedback loop methodology ensures iterative model refinement .

Basic: What are the key challenges in scaling up the synthesis from milligram to gram quantities?

Methodological Answer:

  • Heat Management : Transition from batch to flow chemistry for exothermic steps (e.g., sulfonamide coupling).
  • Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective scaling .

Advanced: How to analyze competing reaction pathways in triazine functionalization?

Methodological Answer:

Mechanistic Probes : Use deuterated reagents (e.g., DMF-d₇) to track solvent participation in transition states via NMR.

Kinetic Profiling : Perform time-resolved FT-IR to identify intermediates.

Computational Validation : Compare experimental activation energies with DFT-calculated values to confirm dominant pathways .

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